molecular formula C17H18ClN3O B6423326 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 877800-82-3

5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B6423326
CAS No.: 877800-82-3
M. Wt: 315.8 g/mol
InChI Key: OEGCIQAKZFWEQC-UHFFFAOYSA-N
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Description

5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with tert-butyl acetoacetate in the presence of a base to form an intermediate, which then undergoes cyclization with 3-amino-5-methylpyrazole to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it suitable for the development of new drugs.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. By blocking these enzymes, it can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Anti-inflammatory Properties

Research indicates that 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol may also exhibit anti-inflammatory effects. This property can be beneficial in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for kinases and phosphodiesterases. This inhibition can play a crucial role in regulating various biochemical pathways, thus offering potential therapeutic benefits in diseases where these enzymes are dysregulated.

Antimicrobial Activity

Studies suggest that this compound may possess antimicrobial properties. Its effectiveness against various bacterial strains could lead to its use in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

Emerging research points towards the neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems may offer therapeutic avenues for neurodegenerative diseases.

Uniqueness of this compound

The unique combination of functional groups in this compound distinguishes it from similar pyrazolo[1,5-a]pyrimidines. The presence of the tert-butyl and chlorophenyl groups enhances its biological activity and chemical reactivity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, supporting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, researchers demonstrated that this compound effectively inhibited specific kinases associated with inflammatory pathways. This finding suggests its utility in developing anti-inflammatory drugs.

Case Study 3: Antimicrobial Studies

A recent study evaluated the antimicrobial properties of various derivatives of pyrazolo[1,5-a]pyrimidines, including this compound. The results showed promising activity against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

What sets 5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the chloro group contributes to its reactivity and potential interactions with biological targets .

Biological Activity

5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound belonging to the pyrazolo-pyrimidine family. This compound has attracted attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Understanding its biological activity is essential for its potential applications in drug discovery and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN3OC_{19}H_{20}ClN_3O, with a molecular weight of approximately 343.83 g/mol. The presence of the tert-butyl group and the chlorophenyl moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC19H20ClN3O
Molecular Weight343.83 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating antibacterial activity, derivatives demonstrated varying levels of effectiveness against pathogens such as Salmonella typhi and Bacillus subtilis, with some compounds showing moderate to strong activity against these strains .

Enzyme Inhibition

The compound has been investigated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. Inhibition of AChE is crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds in this class have shown strong inhibitory effects on AChE, suggesting potential therapeutic applications in cognitive disorders .

Anticancer Properties

The anticancer activity of this compound has been explored through various in vitro studies. These studies indicate that the compound can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation . The structural features of the compound likely contribute to its ability to interact with molecular targets in cancer cells.

Study 1: Antibacterial Screening

In a study conducted by Omar et al., several synthesized pyrazolo-pyrimidine derivatives were evaluated for their antibacterial properties. The results indicated that compounds with similar structural motifs to this compound exhibited varying degrees of activity against multiple bacterial strains, highlighting their potential as antibacterial agents .

Study 2: Enzyme Inhibition and Anticancer Activity

Another study focused on the enzyme inhibition capabilities of pyrazolo-pyrimidine derivatives. The findings revealed that certain derivatives displayed potent AChE inhibition and significant cytotoxic effects on cancer cell lines, suggesting that these compounds could be developed into effective therapeutic agents for treating neurodegenerative diseases and cancers .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It is believed that the compound can bind to active sites on target proteins, inhibiting their function and leading to downstream effects such as apoptosis in cancer cells or modulation of neurotransmitter levels in neurodegenerative conditions .

Properties

IUPAC Name

5-tert-butyl-3-(4-chlorophenyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O/c1-10-15(11-5-7-12(18)8-6-11)16-19-13(17(2,3)4)9-14(22)21(16)20-10/h5-9,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGCIQAKZFWEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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